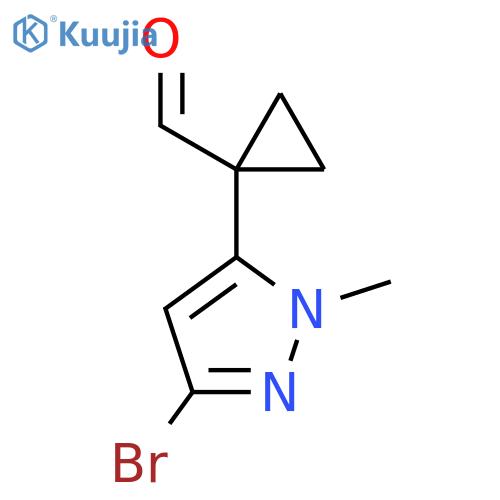Cas no 2228335-91-7 (1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde)

2228335-91-7 structure
商品名:1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde
- EN300-1921751
- 2228335-91-7
-
- インチ: 1S/C8H9BrN2O/c1-11-6(4-7(9)10-11)8(5-12)2-3-8/h4-5H,2-3H2,1H3
- InChIKey: RAFRASZIGNIVAE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C2(C=O)CC2)N(C)N=1
計算された属性
- せいみつぶんしりょう: 227.98983g/mol
- どういたいしつりょう: 227.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 34.9Ų
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921751-0.25g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 0.25g |
$2143.0 | 2023-09-17 | ||
| Enamine | EN300-1921751-0.1g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 0.1g |
$2050.0 | 2023-09-17 | ||
| Enamine | EN300-1921751-10.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 10g |
$10018.0 | 2023-05-31 | ||
| Enamine | EN300-1921751-0.5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 0.5g |
$2236.0 | 2023-09-17 | ||
| Enamine | EN300-1921751-1.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 1g |
$2330.0 | 2023-05-31 | ||
| Enamine | EN300-1921751-2.5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 2.5g |
$4566.0 | 2023-09-17 | ||
| Enamine | EN300-1921751-5.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 5g |
$6757.0 | 2023-05-31 | ||
| Enamine | EN300-1921751-0.05g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 0.05g |
$1957.0 | 2023-09-17 | ||
| Enamine | EN300-1921751-1g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 1g |
$2330.0 | 2023-09-17 | ||
| Enamine | EN300-1921751-5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde |
2228335-91-7 | 5g |
$6757.0 | 2023-09-17 |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
2228335-91-7 (1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde) 関連製品
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量